Anacrotine
Overview
Description
Anacrotine is a pyrrolizidine alkaloid derived from the plant species Crotalaria incana . It is known for its complex structure and significant biological activities. The molecular formula of this compound is C18H25NO6, and it has a molecular weight of 351.3942 . This compound is part of a larger group of alkaloids that have been studied for their potential pharmacological applications.
Mechanism of Action
Target of Action
Anacrotine is an alkaloid extracted from the seeds of the Crotalaria incana plant The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that this compound is an ester of the amino-alcohol crotanecine . Ester compounds often interact with biological systems by undergoing hydrolysis, releasing their constituent alcohol and acid. This could potentially lead to various biochemical changes, but the specifics of this compound’s interactions with its targets remain to be elucidated.
Result of Action
It has been suggested that this compound may have antispasmodic properties and could potentially be hepatotoxic
Preparation Methods
Synthetic Routes and Reaction Conditions: Anacrotine can be synthesized through various chemical reactions involving the amino-alcohol crotanecine . The synthesis typically involves esterification reactions where crotanecine is reacted with specific acids under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Crotalaria incana. The plant material is processed to isolate the alkaloids, which are then purified to obtain this compound. This process may involve solvent extraction, chromatography, and crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Anacrotine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dehydrothis compound, a reactive metabolite .
Scientific Research Applications
Comparison with Similar Compounds
Anacrotine is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:
- Gynuramine
- Hastacine
- Nilgirine
- Crotastriatine
- Platyphylline
- Hygrophylline
- Ligularinine
- Retrorsine
- Usaramine
- Rosmarinine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological properties. This compound’s unique combination of functional groups contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPUYCITBTPSF-TZCAYXSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317393 | |
Record name | (+)-Anacrotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-49-1 | |
Record name | (+)-Anacrotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anacrotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Anacrotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANACROTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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